molecular formula C7H8O2S B1519260 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde CAS No. 1118786-97-2

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde

Cat. No. B1519260
CAS RN: 1118786-97-2
M. Wt: 156.2 g/mol
InChI Key: RSOMHZIAWGSUFR-UHFFFAOYSA-N
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Description

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C7H8O2S and a molecular weight of 156.21 . It is an oil-like substance .


Molecular Structure Analysis

The InChI code for 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde is 1S/C7H8O2S/c1-10-5-7-3-2-6(4-8)9-7/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde is an oil-like substance . It has a molecular weight of 156.21 . The compound is stored at -10 degrees Celsius .

Scientific Research Applications

Organic Synthesis

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde: is a versatile compound in organic synthesis. Its aldehyde group can undergo various chemical reactions, such as nucleophilic addition or condensation, making it a valuable building block for synthesizing complex molecules. For instance, it can be used to create sulfur-containing heterocycles, which are prevalent in many pharmaceuticals .

Drug Discovery

In drug discovery, this compound’s unique structure allows it to serve as a scaffold for developing new therapeutic agents. Its furan ring, a common motif in bioactive molecules, can interact with biological targets, potentially leading to new treatments for diseases .

Material Science

The compound’s molecular structure, featuring both a furan ring and a sulfanyl group, makes it suitable for creating novel materials. It could be used in the development of organic semiconductors or as a monomer in polymerization reactions to produce materials with specific electrical or optical properties .

Proteomics Research

As a biochemical tool, 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde can be used in proteomics research. It may act as a cross-linking agent or a modifier for proteins, aiding in the study of protein structure and function .

Agricultural Chemistry

This compound could have applications in agricultural chemistry, particularly in the synthesis of pesticides or herbicides. Its sulfur component may be useful in creating compounds that are biologically active against various pests and weeds .

Biomass Conversion

In the context of sustainable chemistry, 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde can be derived from biomass. It represents an important intermediate in the conversion of biomass into valuable chemicals, contributing to the development of renewable resources .

Flavor and Fragrance Industry

The compound might find use in the flavor and fragrance industry due to its aldehyde functional group, which is known to impart desirable odors and tastes. It could be a precursor to synthetic flavors or fragrances .

Analytical Chemistry

Lastly, in analytical chemistry, 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde could be employed as a standard or reagent in various chemical analyses. Its distinct spectral properties can be advantageous in spectroscopy or chromatography .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-(methylsulfanylmethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-10-5-7-3-2-6(4-8)9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOMHZIAWGSUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258965
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde

CAS RN

1118786-97-2
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118786-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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